N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide is a natural product found in Capsicum annuum with data available.
4-hydroxy-3-methoxy-N-octylbenzamide
CAS No.: 58493-47-3
Cat. No.: VC20845233
Molecular Formula: C16H25NO3
Molecular Weight: 279.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 58493-47-3 |
---|---|
Molecular Formula | C16H25NO3 |
Molecular Weight | 279.37 g/mol |
IUPAC Name | N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide |
Standard InChI | InChI=1S/C16H25NO3/c1-3-4-5-6-7-8-16(19)17-12-13-9-10-14(18)15(11-13)20-2/h9-11,18H,3-8,12H2,1-2H3,(H,17,19) |
Standard InChI Key | JYZDUDMWJFJCON-UHFFFAOYSA-N |
SMILES | CCCCCCCCNC(=O)C1=CC(=C(C=C1)O)OC |
Canonical SMILES | CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Introduction
Structural Characteristics and Basic Properties
Chemical Identity
4-hydroxy-3-methoxy-N-octylbenzamide has the molecular formula C16H25NO3, with a calculated molecular weight of approximately 279.38 g/mol. Structurally, it features a vanillin-derived aromatic core with an extended lipophilic chain through the amide functionality.
Physical Properties
Based on analysis of structurally similar compounds, the following physical properties can be reasonably predicted:
Property | Expected Value | Basis for Prediction |
---|---|---|
Physical State | Crystalline solid at room temperature | Similar benzamide structures |
Color | White to off-white | Characteristic of pure benzamides |
Melting Point | 90-120°C (estimated) | Based on similar benzamide derivatives |
Solubility in Water | Poor (<1 mg/mL) | Due to long hydrocarbon chain |
Solubility in Organic Solvents | Good in methanol, ethanol, DMSO, acetone | Based on functional groups present |
Log P (octanol/water) | Approximately 3.8-4.2 | Calculated from structural features |
The presence of both hydrophilic (hydroxyl, methoxy, amide) and hydrophobic (octyl chain) elements gives this compound amphiphilic characteristics, potentially useful in various applications.
Synthesis Methodologies
Alternative Synthetic Approaches
Several alternative methods could also be viable:
Method | Key Reagents | Advantages | Disadvantages |
---|---|---|---|
Direct coupling | EDC/HOBt, vanillic acid, octylamine | One-pot, milder conditions | Lower yields, purification challenges |
Transesterification | Methyl vanillate, octylamine | Milder conditions | Longer reaction times |
Weinreb amide route | Vanillic acid, N,O-dimethylhydroxylamine, octylamine | Better selectivity | Additional steps |
Spectroscopic Characteristics
NMR Spectroscopy
Based on the structural features and comparison with similar compounds, the following NMR characteristics would be expected:
Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling |
---|---|---|---|---|
Phenolic OH | 9.0-9.5 | Broad singlet | 1H | - |
Aromatic H | 6.8-7.5 | Multiple signals | 3H | Various J values |
Amide NH | 5.9-6.3 | Triplet or broad | 1H | J ≈ 5-6 Hz |
OCH3 | 3.8-3.9 | Singlet | 3H | - |
N-CH2 | 3.2-3.4 | Quartet or triplet | 2H | J ≈ 6-7 Hz |
CH2 chain | 1.2-1.8 | Multiple signals | 12H | Various J values |
Terminal CH3 | 0.85-0.95 | Triplet | 3H | J ≈ 6-7 Hz |
For 13C NMR, characteristic signals would include:
Carbon Type | Expected Chemical Shift (δ, ppm) |
---|---|
Carbonyl C | 165-170 |
Aromatic C-OH | 145-150 |
Aromatic C-OCH3 | 145-148 |
Other aromatic C | 110-130 |
OCH3 | 55-56 |
N-CH2 | 39-40 |
Other alkyl CH2 | 22-32 |
Terminal CH3 | 13-14 |
Infrared Spectroscopy
The expected IR spectrum would show characteristic absorptions:
Functional Group | Wavenumber (cm⁻¹) | Intensity | Band Character |
---|---|---|---|
O-H stretching | 3300-3500 | Strong | Broad |
N-H stretching | 3250-3300 | Medium | Broad |
C-H stretching (aromatic) | 3000-3100 | Weak | Sharp |
C-H stretching (aliphatic) | 2850-2950 | Medium-strong | Multiple bands |
C=O stretching (amide I) | 1640-1670 | Strong | Sharp |
N-H bending (amide II) | 1540-1560 | Medium | Sharp |
Aromatic C=C | 1580-1600, 1450-1500 | Medium | Multiple bands |
C-O stretching (methoxy) | 1220-1250 | Medium | Sharp |
C-O stretching (phenol) | 1020-1050 | Medium | Sharp |
Chemical Reactivity
Functional Group Reactivity
The reactivity profile of 4-hydroxy-3-methoxy-N-octylbenzamide is determined by its constituent functional groups:
Functional Group | Reactivity Pattern | Potential Reactions |
---|---|---|
Phenolic hydroxyl | Weakly acidic, nucleophilic | Esterification, etherification, oxidation to quinone derivatives |
Methoxy | Electron-donating, relatively stable | Demethylation under strong acidic conditions |
Amide | Moderately stable | Hydrolysis (acid/base), reduction to amine, transamidation |
Octyl chain | Largely unreactive | Oxidation at terminal positions, halogenation |
The phenolic hydroxyl group represents the most reactive site in the molecule, capable of participating in various transformations including:
-
Formation of esters with acid chlorides or anhydrides
-
Formation of ethers via Williamson ether synthesis
-
Oxidation to form quinone derivatives
-
Participation in hydrogen bonding interactions
Stability Considerations
The compound would be expected to demonstrate good stability under normal storage conditions, with the following considerations:
-
Sensitivity to strong oxidizing agents due to the phenolic group
-
Potential for slow hydrolysis in strongly acidic or basic conditions
-
Susceptibility to photodegradation if exposed to UV light for extended periods
-
Relative stability in neutral aqueous environments
Biological Activity and Applications
Biological Activity | Mechanism | Structural Features Involved |
---|---|---|
Enzyme inhibition | Interaction with enzyme active sites | Phenolic OH, methoxy, amide groups |
Receptor modulation | Binding to receptor pockets | Lipophilic octyl chain, H-bonding groups |
Antioxidant properties | Radical scavenging | Phenolic hydroxyl group |
Membrane interaction | Amphiphilic character | Hydrophilic head group, lipophilic tail |
Similar benzamide derivatives have demonstrated enzyme inhibition properties that affect cellular signaling and proliferation. The presence of the octyl chain in 4-hydroxy-3-methoxy-N-octylbenzamide could potentially enhance its ability to interact with cellular membranes and hydrophobic binding pockets in proteins.
Structure-Activity Relationships
The following structural features contribute to potential biological activities:
-
The 4-hydroxyl group serves as a hydrogen bond donor and potential site for bioactivation
-
The 3-methoxy group provides hydrogen bond accepting capability and influences electronic distribution
-
The amide linkage offers both hydrogen bond donor and acceptor functionality
-
The octyl chain provides lipophilicity and potential for hydrophobic interactions
Field | Potential Applications | Relevant Properties |
---|---|---|
Pharmaceutical Research | Drug development, structure-activity studies | Bioactivity profile, modifiable structure |
Biochemical Research | Molecular probes, enzyme studies | Specific binding properties |
Materials Science | Surfactants, polymer additives | Amphiphilic nature |
Agricultural Chemistry | Crop protection research | Structural similarity to known bioactive agents |
Comparative Analysis with Related Compounds
Structural Analogs
Comparing 4-hydroxy-3-methoxy-N-octylbenzamide with structurally related compounds provides insights into how structural modifications affect properties:
Compound | Structural Differences | Predicted Property Differences |
---|---|---|
4-Hydroxy-3-methoxy-N-methylbenzamide | Methyl vs. octyl on nitrogen | Lower lipophilicity, higher water solubility, higher melting point |
4-Hydroxy-3-isopropoxy-N-methylbenzamide | Isopropoxy vs. methoxy at position 3, methyl vs. octyl on nitrogen | Intermediate lipophilicity, altered electronic distribution |
4-Bromo-3-ethoxy-N-ethyl-N-methylbenzamide | Bromo vs. OH at position 4, ethoxy vs. methoxy at position 3, different nitrogen substitution | Different electronic properties, altered hydrogen bonding pattern |
Structure-Property Relationships
The effect of systematic structural modifications on 4-hydroxy-3-methoxy-N-octylbenzamide properties:
Modification | Effect on Physical Properties | Effect on Chemical Reactivity | Effect on Potential Bioactivity |
---|---|---|---|
Shortening N-alkyl chain | Decreased lipophilicity, increased water solubility | Little effect on reactivity of aromatic portion | Reduced membrane penetration, altered binding profile |
Replacing 4-OH with halogen | Elimination of H-bond donor capability, increased lipophilicity | Loss of phenolic reactions, introduction of potential for nucleophilic substitution | Modified receptor interactions, potential introduction of metabolic stability |
Replacing 3-methoxy with larger alkoxy | Increased steric bulk, similar lipophilicity | Similar reactivity patterns | Modified binding specificity, altered electronic distribution |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume